molecular formula C38H20 B1595096 Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene CAS No. 187-96-2

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene

Cat. No.: B1595096
CAS No.: 187-96-2
M. Wt: 476.6 g/mol
InChI Key: SZPCSERRBCRIJE-UHFFFAOYSA-N
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Description

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene: is a polycyclic aromatic hydrocarbon with the molecular formula C₃₈H₂₀. This compound is known for its complex structure, consisting of multiple fused benzene rings. It is primarily used in nanotechnology, particularly in the optical sensing of current dynamics in light-emitting diode (LED) devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene typically involves the cyclization of suitable precursors under high-temperature conditions. One common method includes the Diels-Alder reaction followed by oxidative aromatization. The reaction conditions often require the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound involves large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

Scientific Research Applications

Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions facilitate the binding of the compound to specific sites, influencing various biochemical pathways. In nanotechnology, its optical properties are exploited for sensing applications, where it interacts with light to produce measurable signals .

Comparison with Similar Compounds

  • 7,8:15,16-Dibenzoterrylene
  • Coronene
  • Ovalene

Comparison: Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene is unique due to its highly fused ring structure, which imparts distinct optical and electronic properties. Compared to similar compounds like 7,8:15,16-Dibenzoterrylene, Coronene, and Ovalene, it exhibits higher stability and stronger π-π interactions, making it more suitable for applications in nanotechnology and material science .

Properties

IUPAC Name

decacyclo[16.16.2.12,6.119,23.011,35.012,17.028,36.029,34.010,38.027,37]octatriaconta-1(34),2,4,6(38),7,9,11(35),12,14,16,18(36),19,21,23(37),24,26,28,30,32-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H20/c1-2-14-24-23(13-1)33-27-17-5-9-21-10-7-19-29(31(21)27)35-25-15-3-4-16-26(25)36-30-20-8-12-22-11-6-18-28(32(22)30)34(24)38(36)37(33)35/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPCSERRBCRIJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C5C=CC=CC5=C6C4=C2C7=CC=CC8=C7C6=CC=C8)C9=CC=CC1=C9C3=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940163
Record name Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187-96-2
Record name Tribenzo(de,h,kl)naphtho(1,2,3,4-rst)tetraphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000187962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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